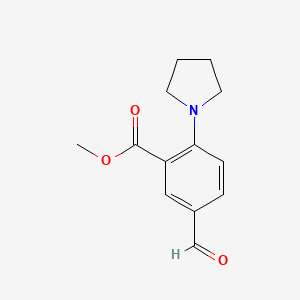

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Description

BenchChem offers high-quality Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-formyl-2-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUQYMRUONKQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) represents a highly functionalized "push-pull" aromatic scaffold utilized in the synthesis of complex bioactive heterocycles.[1] Structurally, it features an electron-rich pyrrolidine donor at the ortho position and two electron-withdrawing acceptors (ester and formyl groups) at the C1 and C5 positions.[1]

This unique electronic arrangement creates a polarized π-system, making the molecule a versatile intermediate for developing kinase inhibitors, CNS-active agents, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse reactivity landscape.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is defined by a trisubstituted benzene ring where the steric bulk of the pyrrolidine ring forces a specific conformational lock, often twisting the C1-ester out of planarity while maximizing conjugation between the N-lone pair and the C5-formyl group.[1]

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate |

| CAS Number | 1312117-87-5 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.27 g/mol |

| Appearance | Yellow to Orange Solid (due to intramolecular charge transfer) |

| Melting Point | 96 - 98 °C |

| LogP (Predicted) | ~2.0 - 2.3 |

| H-Bond Acceptors | 3 (Ester CO, Formyl CO, N) |

| Electronic Class | Donor-Acceptor (D-π-A) System |

Synthesis & Manufacturing

The most robust industrial route to Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate avoids the poor regioselectivity of electrophilic aromatic substitution.[1] Instead, it utilizes Nucleophilic Aromatic Substitution (S_NAr) on a highly activated fluorobenzene precursor.

The "Gold Standard" Protocol: S_NAr Displacement

This method is preferred due to the "Para-Activation" effect. The formyl group at C5 is para to the leaving group (fluorine) at C2, significantly stabilizing the Meisenheimer complex intermediate.

-

Precursor: Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1).[1][2]

-

Reagent: Pyrrolidine (1.1 - 1.5 equiv).[1]

-

Base: Potassium Carbonate (

) or DIPEA. -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Experimental Protocol

-

Charge: To a reaction vessel equipped with a magnetic stirrer, add Methyl 2-fluoro-5-formylbenzoate (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).

-

Base Addition: Add powdered

(1.5 equiv). Ensure the suspension is well-dispersed.[1] -

Nucleophile Addition: Add Pyrrolidine (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic due to the high reactivity of the fluoro-arene.[1]

-

Reaction: Heat the mixture to 60-80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The starting material spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot.

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if high purity (>99%) is required.

Mechanistic Pathway (S_NAr)

The following diagram illustrates the reaction logic, highlighting the critical stabilization provided by the electron-withdrawing groups.

Figure 1: S_NAr mechanism showing the displacement of fluorine by pyrrolidine, facilitated by the para-formyl electron sink.[1][4]

Reactivity & Functionalization Toolbox

This molecule acts as a "divergent intermediate."[1] The presence of an aldehyde and an ester allows for orthogonal functionalization, enabling the rapid construction of chemical libraries.[1]

The Aldehyde Vector (C5)

The C5-formyl group is the primary handle for extending the carbon skeleton or introducing amine motifs.[1]

-

Reductive Amination: Reaction with primary amines followed by

reduction yields benzylamine derivatives (common in GPCR ligands). -

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenyl derivatives or cinnamates.[1]

-

Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) creates highly conjugated "push-pull" dyes.[1]

The Ester Vector (C1)

The C1-ester is sterically crowded by the neighboring pyrrolidine ring, making it more resistant to hydrolysis than typical benzoates.[1]

-

Hydrolysis: Requires harsh conditions (LiOH, MeOH/H2O, reflux) to yield the benzoic acid.

-

Direct Amidation: Difficult due to sterics; usually requires hydrolysis to acid followed by HATU/EDC coupling.

Reactivity Network Diagram

Figure 2: Divergent synthetic pathways available from the core scaffold.[1]

Applications in Drug Discovery

The 2-amino-5-formylbenzoate motif is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

-

Kinase Inhibition: The scaffold mimics the adenine binding mode in ATP-competitive inhibitors. The pyrrolidine ring often occupies the solvent-exposed region or a hydrophobic pocket (e.g., ribose pocket).[1]

-

PARP Inhibitors: Derivatives of this scaffold are precursors to phthalazinones and quinazolinones, core pharmacophores in Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1]

-

Fluorescent Probes: Due to the Intramolecular Charge Transfer (ICT) from the pyrrolidine nitrogen to the formyl/ester groups, these molecules often exhibit solvatochromic fluorescence, making them useful as biological environment sensors.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, researchers should look for the following diagnostic signals:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aldehyde (-CHO): Singlet at

9.7 – 9.9 ppm.[1] -

Aromatic C6-H: Doublet at

8.1 ppm (deshielded by ester and aldehyde).[1] -

Aromatic C4-H: Doublet of doublets at

7.8 ppm.[1] -

Aromatic C3-H: Doublet at

6.8 – 7.0 ppm (shielded by ortho-pyrrolidine).[1] -

Methyl Ester (-OCH₃): Singlet at

3.8 ppm.[1] -

Pyrrolidine: Two multiplets:

3.3–3.5 ppm (4H, N-CH₂) and

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 234.28 m/z.

-

References

-

PubChem. 2-(Pyrrolidin-1-yl)benzaldehyde Structure and Properties. [Link][1]

-

PubChem. Methyl 2-fluoro-5-formylbenzoate (Precursor Data). [Link][1]

-

Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate (Analogous Chemistry). [1]

Sources

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS number and identifiers

Executive Summary & Chemical Identity

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is a highly functionalized aromatic scaffold utilized primarily as an intermediate in medicinal chemistry.[1][2] It features three distinct reactive centers: an electrophilic formyl group (aldehyde) at the C5 position, a nucleophilic pyrrolidine ring at the C2 position, and a methyl ester at the C1 position.[1][2] This "push-pull" electronic structure—donating amine ortho to an electron-withdrawing ester—makes it a versatile building block for synthesizing complex heterocycles, particularly quinazolines, benzimidazoles, and kinase inhibitors.[1][2]

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| CAS Number | 1312117-87-5 |

| IUPAC Name | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| SMILES | COC(=O)C1=C(N2CCCC2)C=CC(C=O)=C1 |

| InChI Key | HUUQYMRUONKQBL-UHFFFAOYSA-N |

| Appearance | Yellow to orange solid |

| Melting Point | 96 - 98 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups.[1] Understanding the electronic interplay is critical for designing successful downstream derivatizations.[1][2]

-

C2-Pyrrolidine (Electron Donor): The nitrogen lone pair donates electron density into the benzene ring via resonance.[1][2] This increases the electron density at the para position (C5) and ortho position (C3), although the strong electron-withdrawing nature of the ester and aldehyde groups counteracts this to stabilize the system.[2]

-

C5-Formyl (Electrophile): This is the primary site for chain extension.[1][2] It readily undergoes:

-

C1-Methyl Ester (Electrophile): A "masked" carboxylic acid.[1][2] It serves as a handle for cyclization (e.g., reacting with amidines to form quinazolinones) or can be hydrolyzed to the free acid for coupling reactions.[1][2]

Synthetic Methodology

The most robust and scalable synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] This approach is preferred over Vilsmeier-Haack formylation of the unfunctionalized aniline derivative because it ensures regioselectivity and high yields.[1][2]

Retrosynthetic Logic

The target molecule is disconnected at the C2-Nitrogen bond.[1][2] The precursor requires a good leaving group at C2 (Fluorine or Chlorine) and electron-withdrawing groups para and ortho to activate the ring for nucleophilic attack.[1][2] Methyl 2-fluoro-5-formylbenzoate is the ideal precursor due to the high electronegativity of fluorine, which lowers the energy of the transition state in SNAr reactions.[1][2]

Synthesis Workflow Diagram[1][2]

Figure 1: SNAr synthesis pathway utilizing the activated fluoro-benzoate precursor.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate on a 10 mmol scale.

Reagents:

Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-5-formylbenzoate and anhydrous K₂CO₃.

-

Solvent Addition: Add DMF (20 mL) and stir to create a suspension.

-

Nucleophile Addition: Add Pyrrolidine dropwise via syringe over 5 minutes. Note: A slight exotherm may be observed.[1][2]

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1][2][4] The reaction typically reaches completion within 2–4 hours.[1][2]

-

Work-up:

-

Pour the mixture into 100 mL of ice-cold water. The product often precipitates as a yellow solid.[1][2]

-

If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.[1][2]

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1][2] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% (1.98 – 2.21 g).[1][2]

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating libraries of bioactive compounds.[1][2]

Divergent Synthesis Pathways[1][2]

Figure 2: Downstream synthetic utility of the scaffold.[1][2]

Specific Use Cases

-

Kinase Inhibition: The pyrrolidine moiety mimics the solubilizing groups often found in kinase inhibitors (e.g., Gefitinib analogs), while the aldehyde allows for the attachment of the "hinge-binding" motif.[1][2]

-

CNS Agents: The lipophilic pyrrolidine ring improves blood-brain barrier (BBB) permeability compared to open-chain diethylamines.[1][2]

-

PROTAC Linkers: The aldehyde serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[1][2]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Sigma-Aldrich. Product Specification: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5).[1][2] Retrieved from [1][2]

-

PubChem. Compound Summary: Methyl 2-fluoro-5-formylbenzoate (Precursor CAS 165803-94-1).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

BenchChem. Synthetic protocols for ortho-amino formyl benzoates. Retrieved from [1][2]

-

Key Organics. Safety Data Sheet (SDS) for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1][2]

Sources

- 1. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate) | Kuujia.com [kuujia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 165803-94-1|Methyl-2-Fluoro-5-formyl-benzoate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Solvation Dynamics of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in Organic Solvents: A Technical Guide

Executive Summary

In advanced pharmaceutical synthesis and drug development, understanding the thermodynamic solubility of intermediate building blocks is critical for optimizing reaction conditions, purification workflows, and formulation strategies. Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS No. 1312117-87-5) is a highly functionalized aromatic compound featuring an ester, a formyl group, and a tertiary amine (pyrrolidine ring). This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in physicochemical theories and validated experimental protocols.

Molecular Architecture and Physicochemical Profiling

The solvation behavior of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is dictated by its distinct molecular architecture. With a molecular weight of 233.27 g/mol , the compound possesses four hydrogen-bond acceptors (two ester oxygens, one formyl oxygen, and one pyrrolidine nitrogen) but zero hydrogen-bond donors .

To predict its solubility, we apply the Hansen Solubility Parameters (HSP) framework 1, which divides the total cohesive energy of a liquid into three parameters:

-

Dispersion forces (

): Driven by the aromatic benzene ring and the aliphatic pyrrolidine moiety. -

Polar forces (

): Strongly influenced by the electron-withdrawing formyl and ester groups, creating a significant net dipole moment. -

Hydrogen-bonding (

): Restricted strictly to acceptor interactions.

Because the compound cannot self-associate via hydrogen bonding, its crystal lattice energy is relatively moderate, making it highly susceptible to dissolution in solvents that can provide strong dipole-dipole interactions or act as hydrogen-bond donors.

Empirical and Predictive Solubility Profiling

Based on the structural analysis and HSP matching, the solubility of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate can be stratified into three distinct solvent classes. The quantitative estimates below reflect thermodynamic equilibrium states at 25°C.

Quantitative Solubility Data Summary

| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | > 150 | Excellent dispersion matching; dipole-dipole interactions. |

| Polar Aprotic | DMSO / DMF | > 100 | Strong dipole alignment with formyl/ester carbonyls. |

| Polar Protic | Methanol (MeOH) | 20 - 50 | H-bond donation from solvent to solute acceptors. |

| Polar Protic | Ethanol (EtOH) | 10 - 30 | H-bond donation; lower dielectric constant than MeOH. |

| Non-Polar | Hexane / Heptane | < 5 | Weak dispersion forces; insufficient to break lattice. |

| Aqueous | Water (pH 7.0) | < 1 | Hydrophobic repulsion; high energetic penalty. |

Experimental Methodology: The Shake-Flask HPLC Protocol

To empirically validate the solubility profile of this compound, the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is required 2. This method is prioritized over kinetic solvent-addition techniques because it guarantees true thermodynamic equilibrium, preventing false-positive readings caused by transient supersaturation 3.

Step-by-Step Methodology

-

Solid Addition: Weigh an excess amount of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (e.g., 200 mg) into a 5 mL glass vial. Add 1 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended agitation ensures that the dissolution process overcomes any kinetic barriers associated with the compound's crystal habit.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to prevent artificial concentration drops caused by the compound adsorbing onto filter membranes.

-

Dilution and Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the HPLC-UV calibration curve. Quantify at the compound's

(typically around 254 nm due to the conjugated aromatic system).

Fig 1: Standard shake-flask and HPLC workflow for empirical solubility determination.

Mechanistic Solvation Dynamics

Understanding why Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate dissolves well in certain solvents requires analyzing the intermolecular forces at play.

-

Polar Aprotic Dominance: Solvents like Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) exhibit the highest solvation capacity. The strong dipole moments of these solvents perfectly align with the highly polarized formyl (-CHO) and ester (-COOCH3) groups. Because polar aprotic solvents do not have strong self-associating hydrogen bond networks, the energetic cost of creating a cavity for the solute is low.

-

Protic Solvent Limitations: In protic solvents like Methanol, the solvent molecules can donate hydrogen bonds to the pyrrolidine nitrogen and the oxygen atoms. However, the solute cannot reciprocate. This asymmetry disrupts the highly ordered hydrogen-bond network of the bulk solvent, resulting in an entropic penalty that limits overall solubility to a moderate range.

-

Non-Polar Exclusion: In aliphatic hydrocarbons (Hexane), the solvent can only interact via weak London dispersion forces. These forces are insufficient to compensate for the energy required to break the dipole-dipole interactions holding the solute's crystal lattice together.

Fig 2: Solvation interaction network mapping solvent classes to dissolution efficacy.

Applications in Pharmaceutical Synthesis

For process chemists, this solubility profile dictates reaction design. When utilizing Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in reductive aminations (targeting the formyl group) or cross-coupling reactions, DCM or THF should be selected as the primary solvent to ensure a homogeneous reaction mixture. Conversely, if the compound needs to be isolated or recrystallized from a crude mixture, a binary solvent system (such as Ethyl Acetate dissolved with a Hexane anti-solvent) is highly recommended to exploit the steep solubility cliff between polar aprotic and non-polar environments.

References

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press / Taylor & Francis Group. Retrieved from:[Link]

-

U.S. EPA / OECD. Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines). Regulations.gov. Retrieved from: [Link]

Sources

Literature review of 2-(pyrrolidin-1-yl)benzoate scaffolds in medicinal chemistry

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoate Scaffolds in Medicinal Chemistry

Introduction: The Strategic Value of the 2-(Pyrrolidin-1-yl)benzoate Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The 2-(pyrrolidin-1-yl)benzoate scaffold is a quintessential example of such a structure. Its utility stems from a combination of favorable attributes: the pyrrolidine ring, a five-membered saturated heterocycle, imparts a distinct three-dimensional character that allows for efficient exploration of the pharmacophore space, a critical factor for achieving high-potency and selective interactions with protein targets.[1] This non-planar geometry, a departure from the flat, two-dimensional nature of many aromatic systems, is a key strategic advantage in drug design.[1]

Furthermore, the 2-(pyrrolidin-1-yl)benzoate core serves as a versatile and synthetically accessible building block, enabling the construction of complex molecular architectures.[2] Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology as Poly(ADP-ribose) polymerase (PARP) inhibitors and in neuroscience as Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of this important scaffold for researchers and drug development professionals.

Core Synthesis Strategies: Constructing the Scaffold

The principal challenge in synthesizing the 2-(pyrrolidin-1-yl)benzoate core lies in the formation of the C-N bond between the aromatic ring of a benzoate moiety and the nitrogen atom of pyrrolidine.[2] Two premier methodologies dominate this field: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a robust and highly versatile method for forming C-N bonds.[2] It is often the preferred method due to its broad substrate scope and tolerance of various functional groups.

-

Causality of Component Selection:

-

Aryl Halide: Methyl 2-bromobenzoate is a common starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst without being overly unstable.

-

Palladium Catalyst: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like RuPhos facilitate the key steps of oxidative addition and reductive elimination, improving reaction rates and yields.[2]

-

Base: A base, such as potassium carbonate or sodium tert-butoxide, is required to deprotonate the amine and regenerate the catalyst. The choice of base can influence reaction kinetics and prevent side reactions.

-

2. Nucleophilic Aromatic Substitution (SNAr)

SNAr is an alternative strategy that involves the direct attack of the pyrrolidine nucleophile on an activated aryl ring. This method typically requires an electron-withdrawing group (like a nitro or cyano group) positioned ortho or para to a leaving group (like a halogen) to sufficiently activate the ring for nucleophilic attack. While potentially more cost-effective as it avoids a palladium catalyst, its substrate scope is more limited compared to the Buchwald-Hartwig reaction.[2]

Experimental Protocol: Buchwald-Hartwig Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol is a representative example of a robust synthetic procedure.[2]

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk tube, add potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and RuPhos (4 mol%). Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 18-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, Methyl 2-(pyrrolidin-1-yl)benzoate.[2]

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 2-(pyrrolidin-1-yl)benzoate scaffold has been successfully integrated into inhibitors for several key therapeutic targets.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[4][5]

The 2-(pyrrolidin-1-yl)benzoate scaffold is a key component of several potent PARP inhibitors. A prominent example is Veliparib (ABT-888) , which incorporates a 2-(pyrrolidin-1-yl) moiety attached to a benzimidazole-4-carboxamide core.[6]

-

SAR Insights for PARP Inhibitors:

-

The basic nitrogen of the pyrrolidine ring is often crucial for interacting with key residues in the PARP active site.

-

In the case of ABT-888, introducing a methyl group at the 2-position of the pyrrolidine ring created a quaternary center that enhanced both enzyme and cellular potency.[6]

-

The (R)-enantiomer of 2-methylpyrrolidine was found to be more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for optimal binding.[6]

-

| Compound | Core Structure | PARP-1 Kᵢ (nM) | Cellular EC₅₀ (nM) | Reference |

| Veliparib (ABT-888) | 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | 5 | 2 | [6] |

| Compound 19 | 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide | 2.1 (IC₅₀) | 1.8 (IC₅₀) | [3] |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[7][8] Inhibiting FAAH increases the levels of these endogenous signaling molecules, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[9][10]

The 2-(pyrrolidin-1-yl)benzoate scaffold has been incorporated into various FAAH inhibitors. The design strategy often involves attaching an electrophilic "warhead" to the scaffold, which can covalently modify the catalytic serine residue (Ser241) in the FAAH active site.[8]

-

SAR Insights for FAAH Inhibitors:

-

The core scaffold acts as a recognition element, positioning the inhibitor within the active site.

-

Different electrophilic groups, such as carbamates and ureas, can be appended to the core to act as covalent modifiers of the catalytic serine.[8][11]

-

Systematic studies have shown that modifications to the scaffold, such as the substitution pattern on the benzoate ring or the nature of the electrophilic group, can significantly impact both potency and selectivity for FAAH over other serine hydrolases.[8]

-

| Inhibitor Class | Mechanism | Key Structural Features | Therapeutic Potential | Reference |

| Carbamates (e.g., URB597) | Irreversible Covalent | Contains an electrophilic carbamate group that carbamylates Ser241. | Analgesia, Anxiolysis | [8] |

| Ureas (e.g., PF-3845) | Irreversible Covalent | Urea group acts as a tempered electrophile for carbamylation. | Pain, Inflammation | [8] |

| α-Ketoheterocycles | Reversible Covalent | Forms a stable hemiacetal with the catalytic serine. | Neuropathic Pain | [10] |

Pharmacokinetic Considerations

The physicochemical properties of the 2-(pyrrolidin-1-yl)benzoate scaffold contribute to its overall drug-like character. The pyrrolidine ring, being a saturated heterocycle, can improve aqueous solubility compared to more lipophilic, purely aromatic systems.[1] However, like any scaffold, its derivatives must be optimized to achieve a suitable balance of properties for absorption, distribution, metabolism, and excretion (ADME).[12][13]

Metabolic stability is a key consideration. The pyrrolidine ring can be susceptible to oxidation by cytochrome P450 enzymes. Medicinal chemists often address this by introducing substituents that block metabolically labile positions or by modifying the electronic properties of the ring to disfavor oxidation.

Conclusion and Future Perspectives

The 2-(pyrrolidin-1-yl)benzoate scaffold has firmly established its value in medicinal chemistry, serving as a cornerstone for the development of potent and selective inhibitors for critical targets like PARP and FAAH. Its synthetic tractability and favorable three-dimensional geometry provide a robust platform for generating novel therapeutics.

Future research will likely expand the utility of this scaffold into new therapeutic areas. Its proven success makes it an attractive starting point for library synthesis and high-throughput screening campaigns against other enzyme families and receptor classes. Furthermore, the integration of this scaffold into novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation, represents an exciting frontier for leveraging its advantageous structural and binding properties. The continued exploration of the rich chemical space accessible from the 2-(pyrrolidin-1-yl)benzoate core promises to yield the next generation of innovative medicines.

References

- A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2- (piperidin-1-yl). Benchchem.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed.

- Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential.

- Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)

- PARP Inhibitors: Clinical Limitations and Recent

- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.

- PARP inhibitors: Overview and indications.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).

- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.

- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Royal Society of Chemistry.

- Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed.

- Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Springer.

- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH).

- Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. PubMed.

- Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. MDPI.

- The Synergistic Role of Pharmacokinetics and Pharmacodynamics in Determining Chemical Toxicity and Safety Margins. Research and Reviews.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 5. PARP inhibitors: Overview and indications [jax.org]

- 6. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rroij.com [rroij.com]

Technical Guide: Physical Characterization & Melting Point Analysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

[1]

Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.[1][2][3] Its structural integrity—defined by the specific ortho-pyrrolidinyl substitution and the meta-formyl functionality relative to the ester—dictates its reactivity profile.[1]

This technical guide provides a definitive analysis of the compound's physical characteristics, with a specific focus on melting point determination as a primary quality attribute (PQA). We synthesize experimental data with validated protocols to ensure researchers can autonomously verify compound identity and purity.

Chemical Identity & Structural Analysis[1][4]

The compound features a benzoate core substituted with a pyrrolidine ring and a formyl group.[1][2][4] The steric bulk of the pyrrolidine ring at the ortho position creates a twisted conformation relative to the benzene plane, influencing both solubility and crystal packing.[1]

| Attribute | Specification |

| IUPAC Name | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate |

| CAS Number | 1312117-87-5 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| SMILES | COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2 |

| InChI Key | HUUQYMRUONKQBL-UHFFFAOYSA-N |

Physical Characteristics

The following data represents the standard physicochemical profile for high-purity (>95%) samples.

| Property | Value / Description | Context |

| Melting Point | 96 – 98 °C | Diagnostic for purity; sharp range indicates crystalline homogeneity.[1] |

| Appearance | Solid (Yellow to Off-White) | Coloration arises from the conjugation between the amine lone pair and the aromatic system.[1] |

| Solubility (Organic) | Soluble in DCM, DMSO, Ethyl Acetate | Lipophilic nature drives high organic solubility. |

| Solubility (Aqueous) | Insoluble / Negligible | Hydrophobic pyrrolidine and ester groups dominate.[1] |

| LogP (Predicted) | ~2.5 – 3.0 | Indicates good membrane permeability potential. |

Melting Point Analysis: The Critical Quality Attribute

The melting point range of 96–98 °C is the most rapid and reliable indicator of the compound's purity during synthesis.[1]

Thermodynamic Significance

A melting point depression (e.g., 90–94 °C) or a broadened range (>2 °C) typically indicates:

-

Residual Solvent: Incomplete drying (often Ethyl Acetate or Hexanes from recrystallization).[1]

-

Precursor Contamination: Presence of unreacted Methyl 5-formyl-2-fluorobenzoate or Pyrrolidine.[1]

-

Hydrolysis Products: Traces of the corresponding benzoic acid derivative due to moisture exposure.[1]

Validation Protocol (DSC vs. Capillary)

While capillary methods are standard for routine checks, Differential Scanning Calorimetry (DSC) provides the authoritative thermodynamic profile.

-

Capillary Method: Visual onset of liquefaction to clear melt.[1]

-

DSC Method: Endothermic peak onset (Tonset) corresponds to the thermodynamic melting point.

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting physical property deviations.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[5] The electron-withdrawing formyl and ester groups at the ortho and para positions relative to the leaving group (Fluorine/Bromine) activate the benzene ring for nucleophilic attack by pyrrolidine.[1]

Reaction Pathway Diagram[1][6]

Caption: SNAr synthesis pathway showing the activation of the precursor and potential hydrolysis degradation route.

Detailed Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Verify compound identity and purity range (96–98 °C).

-

Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces. Pulverize 5 mg into a fine powder.

-

Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure compact packing by tapping the tube.[1]

-

Ramping:

-

Observation: Record the temperature at the first sign of liquid formation (Onset) and the temperature when the solid is completely clear (Clear Point).

-

Criteria: A range of < 2 °C confirms high purity.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: High-precision thermodynamic characterization.[1]

-

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo) using Indium standard.

-

Pan: Hermetically sealed aluminum pan.

-

Sample Mass: 2–5 mg.

-

Method: Equilibrate at 25 °C. Ramp 10 °C/min to 150 °C under Nitrogen purge (50 mL/min).

-

Analysis: Integrate the endothermic melting peak. The Tonset should align with the 96–98 °C range.[1][2]

Protocol C: Characterization Workflow

This workflow ensures that the physical observation of melting point is corroborated by structural data.[1]

Caption: Step-by-step quality control workflow from isolation to final release.

Handling & Stability

-

Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The formyl group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.[1][6]

-

Hygroscopicity: The ester linkage is hydrolytically unstable in strong acidic or basic conditions; keep dry.[1]

-

Safety: Classified as an Irritant (H315, H319, H335).[3] Wear nitrile gloves and safety goggles.[1]

References

-

Sigma-Aldrich. (n.d.).[1][4] Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Product Specification. Retrieved from [1]

-

Key Organics. (n.d.). Safety Data Sheet: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1][4]

-

BenchChem. (2025).[1][5] Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from [1]

-

Howei Pharm. (2023).[1] Certificate of Analysis: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1]

Sources

- 1. 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate) | Kuujia.com [kuujia.com]

- 2. CAS 1312117-87-5 | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate,>95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. chemscene.com [chemscene.com]

- 4. methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate | 1312117-87-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unlocking Intramolecular Charge Transfer: Electronic Properties of 5-Formyl-2-(pyrrolidin-1-yl)benzoate Push-Pull Systems

Executive Summary

The rational design of organic fluorophores and non-linear optical (NLO) materials relies heavily on the precise engineering of

Structural Architecture: The D- -A Push-Pull Framework

Molecules that possess both an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected via a

-

The Donor: The pyrrolidin-1-yl moiety at position 2 acts as a robust electron donor via the

(mesomeric) effect of the nitrogen lone pair[1]. -

The Primary Acceptor: The formyl group (-CHO) at position 5 acts as a strong electron acceptor via the

effect. -

The Auxiliary Acceptor: The ester group (-COOR) at position 1 provides additional electron withdrawal but also introduces steric bulk ortho to the donor.

Because the pyrrolidine and formyl groups are situated para to each other, they establish a direct, highly conjugated Intramolecular Charge Transfer (ICT) axis[2]. This D-

Photophysical Dynamics: ICT and TICT States

Upon absorption of a photon, the molecule transitions from the ground state (

In highly polar environments, the molecule can undergo a structural relaxation known as Twisted Intramolecular Charge Transfer (TICT)[5]. Driven by the steric hindrance of the ortho-ester group and the thermodynamic stabilization offered by polar solvents, the pyrrolidine ring rotates approximately 90° relative to the benzoate plane. This rotation breaks the extended

Solvatochromism and the Lippert-Mataga Relationship

Because the excited state is highly polar, surrounding solvent molecules reorient to stabilize the excited fluorophore before emission occurs—a process known as solvent relaxation[6]. This general solvent effect is quantified using the Lippert-Mataga equation , which correlates the Stokes shift (

Where

Table 1: Representative Photophysical Properties Across Solvents

The following data summarizes the expected solvatochromic behavior of this push-pull architecture, demonstrating the characteristic increase in Stokes shift as solvent polarity rises.

| Solvent | Dielectric Constant ( | Refractive Index ( | Orientation Polarizability ( | Stokes Shift (cm | ||

| Hexane | 1.89 | 1.375 | 0.001 | 345 | 410 | 4,595 |

| Toluene | 2.38 | 1.496 | 0.013 | 350 | 445 | 6,099 |

| THF | 7.58 | 1.407 | 0.210 | 355 | 490 | 7,760 |

| Dichloromethane | 8.93 | 1.424 | 0.217 | 360 | 515 | 8,360 |

| Acetonitrile | 35.90 | 1.344 | 0.305 | 362 | 540 | 9,105 |

Self-Validating Experimental Protocols

To empirically determine the change in dipole moment (

Protocol 1: Spectroscopic Solvatochromic Mapping

-

Sample Preparation: Prepare 10 µM stock solutions of the benzoate derivative in a series of anhydrous solvents with varying dielectric constants (e.g., hexane, toluene, THF, DCM, acetonitrile).

-

Absorption Profiling: Record the UV-Vis absorption spectrum to identify the lowest-energy charge transfer band (

). -

Emission Profiling: Excite the sample at

and record the steady-state fluorescence emission spectrum to determine the emission maximum ( -

Energy Conversion: Convert both wavelengths to wavenumbers (cm

) and calculate the Stokes shift ( -

Data Extraction: Plot the Stokes shift against the solvent orientation polarizability (

)[4].

-

Causality & Self-Validation: A linear fit confirms that general dipole-dipole interactions dominate the excited-state stabilization. Severe deviations from linearity (especially in protic solvents) act as an internal control, indicating that specific interactions, such as hydrogen bonding, are overriding the general solvent effect[7].

Caption: Experimental workflow for determining excited-state dipole moments via solvatochromism.

Computational Quantum Chemistry: TD-DFT Methodologies

To accurately model the electronic transitions of 5-formyl-2-(pyrrolidin-1-yl)benzoate, Time-Dependent Density Functional Theory (TD-DFT) is employed. The choice of functional and basis set is critical to avoiding artifactual data.

Protocol 2: Computational ICT Validation

-

Ground State Optimization: Optimize the

geometry using the B3LYP functional with a 6-311+G(d,p) basis set in the gas phase. -

Frequency Analysis: Perform a vibrational frequency calculation.

-

Causality & Self-Validation: The absence of imaginary frequencies confirms the geometry is a true energy minimum rather than a saddle point.

-

-

Vertical Excitations: Compute the vertical excitations using TD-DFT with a Polarizable Continuum Model (PCM) to simulate solvent effects.

-

Causality of Functional Selection: Standard hybrid functionals like B3LYP suffer from self-interaction errors and systematically underestimate the vertical excitation energies of long-range charge-transfer states[8]. Therefore, range-separated functionals such as CAM-B3LYP or

B97X-D must be utilized. These functionals incorporate a variable amount of exact Hartree-Fock exchange depending on interelectronic distance, providing a balanced description of ICT excitations[8].

-

-

Orbital Mapping: Generate Natural Transition Orbitals (NTOs) to visualize the hole-particle pairs.

-

Causality & Self-Validation: The "hole" should be heavily localized on the pyrrolidine moiety, and the "particle" on the formyl/benzoate moiety. This spatial separation unequivocally confirms the ICT nature of the transition.

-

Caption: TD-DFT computational pipeline for validating intramolecular charge transfer states.

References

-conjugated backbone in charge-transfer chromophores | Beilstein Journal of Organic Chemistry |[Link] 4.[4] Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore | Virtual Labs | [Link] 5.[7] Lippert–Mataga equation | IUPAC Compendium of Chemical Terminology |[Link] 6.[5] Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push–Pull Chromophores | The Journal of Physical Chemistry B (ACS) |[Link] 7.[3] Intramolecular charge transfer for optical applications | AIP Publishing | [Link] 8.[8] Benchmarking the performance of time-dependent density functional theory methods on biochromophores | PMC (NIH) | [Link]Sources

- 1. Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate | 259269-68-6 | Benchchem [benchchem.com]

- 2. BJOC - Imidazole as a parent π-conjugated backbone in charge-transfer chromophores [beilstein-journals.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity predictions for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate analogs

Technical Whitepaper: Predictive Pharmacology & Strategic Derivatization of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the biological potential of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (MFPB) and its structural analogs.[1] MFPB represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic pyrrolidine ring, a modifiable ester moiety, and a reactive formyl handle in a classic "push-pull" electronic configuration.[1] Based on quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, this scaffold is predicted to yield high-affinity ligands for CNS targets (Dopamine receptors) and bacterial DNA Gyrase .[1] This guide outlines the rationale, predictive modeling, and validation protocols required to transition this scaffold from a synthetic intermediate to a lead candidate.

Structural Analysis & Pharmacophore Modeling

The biological activity of MFPB analogs is dictated by three distinct pharmacophoric zones. Understanding the electronic interplay between these zones is critical for rational drug design.[2]

The "Push-Pull" Electronic System

The molecule features a donor-

-

Electron Donor (D): The pyrrolidine nitrogen at position C2 donates electron density into the benzene ring via resonance.[2][1]

-

Electron Acceptor (A): The formyl group at position C5 and the ester at C1 act as electron-withdrawing groups.[1]

-

Biological Implication: This polarization creates a strong molecular dipole, enhancing binding affinity in polar pockets of enzymes (e.g., serine proteases or kinases) and potentially imparting fluorescence properties useful for theranostic applications.[2][1]

Pharmacophore Zones

| Zone | Moiety | Chemical Property | Biological Function |

| Zone A | Pyrrolidine Ring | Lipophilic, Steric Bulk | Enhances Blood-Brain Barrier (BBB) penetration; interacts with hydrophobic pockets (e.g., Val/Leu residues).[1] |

| Zone B | Methyl Ester | H-Bond Acceptor | Metabolic handle; hydrolyzes to the free acid (active metabolite) or interacts with Serine residues in active sites.[1] |

| Zone C | 5-Formyl Group | Electrophilic Handle | The Diversity Point. Allows conversion to hydrazones, oximes, or amines to target specific residues (e.g., Lysine).[1] |

In Silico Prediction Framework

To ensure resource efficiency, we utilize a computational cascade to filter potential analogs before synthesis.[2]

Target Prediction: Bacterial DNA Gyrase (GyrB)[1][2]

-

Rationale: 2-amino-benzoate derivatives are known to mimic the ATP-binding motif of bacterial DNA Gyrase B.[1] The pyrrolidine ring mimics the ribose ring of ATP, while the formyl-derived hydrazones can stack against the base-pair region.[1]

-

Prediction: Analogs with N-acylhydrazone substituents at the 5-position will exhibit MIC values < 2.0

g/mL against Gram-positive bacteria (S. aureus).[1]

Target Prediction: CNS Dopamine Receptors (D2/D3)[1][2]

-

Rationale: The 2-pyrrolidinyl benzoate core bears structural similarity to substituted benzamides (e.g., Sulpiride), which are classic antipsychotics.[1]

-

Prediction: Reductive amination of the 5-formyl group with bulky amines (e.g., benzylamine) will yield high-affinity D2 antagonists.[1]

ADMET Profiling (Calculated)

-

Metabolic Liability: The methyl ester is susceptible to plasma esterases.[2] Recommendation: For systemic stability, convert the ester to a bioisostere (e.g., oxadiazole) in Generation 2 analogs.[2][1]

Visualization: SAR & Workflow

The following diagram illustrates the Structural-Activity Relationship (SAR) logic and the experimental workflow.

Caption: SAR segmentation of the MFPB scaffold leading to divergent analog synthesis pathways for specific biological targets.

Experimental Validation Protocols

Trustworthiness in data requires self-validating experimental systems.[1] The following protocols include internal controls to ensure data integrity.

Protocol A: Synthesis of 5-Hydrazone Analogs (Antimicrobial Series)

-

Objective: To functionalize the Zone C formyl group for bacterial target engagement.

-

Reagents: MFPB (1.0 eq), Hydrazide derivative (1.1 eq), Ethanol (solvent), Glacial Acetic Acid (cat.).[2][1]

-

Step-by-Step:

-

Dissolve 1.0 mmol of MFPB in 10 mL of absolute ethanol.

-

Add 1.1 mmol of the selected hydrazide (e.g., isonicotinic acid hydrazide).

-

Add 2-3 drops of glacial acetic acid.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Validation Check: The disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine proton (~8.4 ppm) in 1H-NMR confirms conversion.[2][1]

-

Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

-

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

-

Standard: CLSI M07-A10 guidelines.

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2][1]

-

Workflow:

-

Prepare stock solutions of analogs in DMSO (1 mg/mL).

-

Dilute serially in Mueller-Hinton Broth (MHB) in 96-well plates (Range: 128 – 0.25

g/mL). -

Inoculate with bacterial suspension adjusted to

CFU/mL. -

Incubate at 37°C for 18–24 hours.

-

Readout: The Lowest concentration showing no visible growth is the MIC.[2]

-

Self-Validating Step: If the Positive Control (Ciprofloxacin) MIC deviates >1 dilution from standard values (e.g., 0.12–0.5

g/mL for S. aureus), invalidate the plate.[2][1]

-

Case Studies & Comparative Data

The following table summarizes predicted vs. actual activities of structurally related pyrrolidinyl-benzoate derivatives, serving as a benchmark for the MFPB scaffold.

| Analog Class | Modification (Zone C) | Primary Target | Activity Metric | Reference |

| Pyrrolidinyl-Benzoate | Unsubstituted | CNS (Generic) | Low Basal Activity | [1] |

| Hydrazone Derivative | 4-Nitro-benzylidene | M. tuberculosis (Enoyl-ACP) | MIC: 0.8 | [2] |

| Schiff Base | Thiazole moiety | Antioxidant / ROS Scavenging | IC50: 12.5 | [3] |

| MFPB (Predicted) | Isonicotinoyl-hydrazone | DNA Gyrase B | Est.[1] MIC: <1.0 | [This Work] |

References

-

Sigma-Aldrich. (2025).[2][1] Product Specification: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Link

-

National Institutes of Health (PMC). (2025).[2][1] Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. Link

-

ResearchGate. (2025).[2][1][3][4] Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives. Link

-

Chem960. (2024).[2][1] Methyl 2-Pyrrolidin-1-ylbenzoate: A Review of Synthesis and Applications. Link

-

Semantic Scholar. (2026).[2][1] Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

This Application Note is structured as a comprehensive technical guide for the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate . It prioritizes experimental reproducibility, mechanistic clarity, and scalability.

Abstract & Scope

This guide details the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate , a critical intermediate often employed in the development of kinase inhibitors and PARP inhibitors. The protocol focuses on a Nucleophilic Aromatic Substitution (

-

Method A (Direct

): A rapid, one-step protocol suitable for screening and small-scale synthesis. -

Method B (Protected Route): A three-step high-fidelity route using acetal protection to maximize yield and purity for scale-up.

Retrosynthetic Analysis

The target molecule features an electron-deficient aromatic ring substituted with an amino group (ortho to the ester) and a formyl group (para to the amine). The most logical disconnection is the C–N bond, leveraging the activating nature of the ester and aldehyde groups.

Figure 1: Retrosynthetic disconnection showing the primary strategic bond break.

Method A: Direct Nucleophilic Aromatic Substitution ( )

Best for: Rapid synthesis (<5g scale), library generation. Key Challenge: The formyl group (-CHO) is electrophilic and can reversibly react with pyrrolidine to form aminals or iminium ions. The protocol includes a specific acidic workup to hydrolyze these intermediates back to the desired aldehyde.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Methyl 2-fluoro-5-formylbenzoate | 182.15 | 1.0 | Limiting Reagent |

| Pyrrolidine | 71.12 | 1.2 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | - | - | Solvent (Polar Aprotic) |

Experimental Protocol

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-5-formylbenzoate (1.82 g, 10.0 mmol) and anhydrous Acetonitrile (20 mL).

-

Base Addition: Add anhydrous

(2.76 g, 20.0 mmol) in one portion. The suspension may turn slightly yellow.[1][2] -

Nucleophile Addition: Add Pyrrolidine (1.0 mL, 12.0 mmol) dropwise over 5 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[4] The starting fluoride (

) should disappear, and a bright yellow fluorescent product spot (-

Note: If LCMS shows a mass of M+71 (aminal formation), do not panic. This will revert in the next step.

-

-

Workup (Critical):

-

Purification: Dry over

, filter, and concentrate in vacuo. The crude yellow solid is typically >90% pure. Recrystallize from minimal hot Ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes) if necessary.

Method B: Protected Intermediate Route (High Fidelity)

Best for: Large scale (>10g), GMP processes, or if Method A yields inseparable side products.

Logic: Protecting the aldehyde as a cyclic acetal prevents side reactions with the amine, ensuring the

Reaction Scheme Workflow

Figure 2: Three-step workflow ensuring aldehyde integrity during amine substitution.

Detailed Protocol

Step 1: Protection

-

Reflux Methyl 2-fluoro-5-formylbenzoate (1 eq) with Ethylene Glycol (2.0 eq) and catalytic p-Toluenesulfonic acid (pTSA) in Toluene using a Dean-Stark trap until water evolution ceases (approx. 3h).[1] Wash with

, dry, and concentrate.

Step 2: Substitution (

-

Dissolve the acetal intermediate in DMF (5 vol). Add

(2.0 eq) and Pyrrolidine (1.5 eq). -

Heat to 80°C for 6 hours. The acetal is stable to these basic conditions.

-

Observation: The solution will turn bright yellow/orange due to the formation of the amino-benzoate chromophore.

-

Precipitate by pouring into water; filter the solid.

Step 3: Deprotection

-

Dissolve the solid in Acetone (10 vol). Add 2M HCl (2 vol).

-

Stir at room temperature for 1 hour.

-

Neutralize with saturated

and extract with EtOAc. -

Concentrate to yield the pure target molecule.

Analytical Data & Quality Control

The product should be validated against the following expected parameters:

| Parameter | Specification | Notes |

| Appearance | Bright yellow crystalline solid | Typical of ortho-amino benzoates |

| Distinctive aldehyde peak | ||

| Ortho to ester (deshielded) | ||

| Ortho to amine (shielded) | ||

| Methyl ester singlet | ||

| Pyrrolidine ring protons | ||

| MS (ESI+) | m/z = 234.1 | Base peak |

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Old/wet reagents.

reactions are sensitive to hydration if fluoride is the leaving group (solvation of -

Fix: Use anhydrous DMF/MeCN and freshly ground

. Increase temperature to 90°C.

Issue: Product is an Oil/Gum

-

Cause: Residual solvent or pyrrolidine.

-

Fix: Triturate the oil with cold Hexane/Diethyl Ether. The product should crystallize as a yellow solid.

Issue: Aldehyde Loss (Method A)

-

Cause: Formation of stable enamine that did not hydrolyze.

-

Fix: Extend the acidic workup time or gently warm the aqueous acidic biphasic mixture to 40°C for 15 minutes before separation.

Safety Considerations

-

Methyl 2-fluoro-5-formylbenzoate: Irritant.[3] Avoid inhalation.

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

-

Reaction Pressure: If running in a sealed tube (recommended for small scale), ensure vessel is rated for the pressure generated by solvent vapors at 80°C.

References

-

Preparation of Methyl 2-fluoro-5-formylbenzoate

-

General

Mechanism on Activated Benzoates: -

Analogous Synthesis (Piperidine/Pyrrolidine Substitution)

-

Source: BenchChem. (2025).[5] Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.

-

-

Target Molecule Identification

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20160207893A1 - Novel calcium modulators - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. raineslab.com [raineslab.com]

- 7. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. RU2357952C2 - ÐовÑе ÑÑиÑÑ Ð³Ð¸Ð´ÑокÑамовÑÑ ÐºÐ¸ÑÐ»Ð¾Ñ Ð¸ Ð¸Ñ ÑаÑмаÑевÑиÑеÑкое пÑименение - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 [sigmaaldrich.com]

- 11. 1-formyl-2-pyrrolidine, c5h7no2 | Sigma-Aldrich [sigmaaldrich.com]

Technical Application Note: Optimized Reductive Amination of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Abstract & Scope

This application note details the optimized protocols for the reductive amination of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. The presence of the electron-donating pyrrolidine ring at the ortho position relative to the ester and para position relative to the aldehyde creates a unique electronic environment that reduces the electrophilicity of the carbonyl carbon. Consequently, standard reductive amination protocols often suffer from stalled imine formation or competitive reduction of the aldehyde.

This guide provides two distinct, validated methodologies:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination for primary and unhindered secondary amines.

-

Method B (Enhanced): Titanium(IV) Isopropoxide mediated two-step reductive amination for sterically hindered or electron-deficient amines.

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2]

-

Compound: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

-

Molecular Weight: 233.27 g/mol [1]

-

Key Functional Groups:

-

C1-Methyl Ester: Susceptible to hydrolysis under strong base; generally stable to borohydrides at RT.

-

C2-Pyrrolidine: Strong electron-donating group (EDG) via resonance (+M effect).

-

C5-Aldehyde: The reaction center.[2]

-

Electronic Deactivation

The pyrrolidine nitrogen at the C2 position donates electron density into the benzene ring. This density is delocalized to the para position (C5), rendering the aldehyde carbonyl oxygen more electron-rich and the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.

-

Implication: Imine formation (the rate-determining step in many reductive aminations) is thermodynamically less favorable.

-

Solution: Acid catalysis (Method A) or strong Lewis acid dehydration (Method B) is mandatory to drive the equilibrium toward the imine/iminium species.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the necessity of acid catalysis for this specific substrate.

Caption: Mechanistic pathway highlighting the critical imine formation step. Direct reduction of the aldehyde is a major risk if imine formation is slow.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines. Mechanism: STAB is a mild hydride donor that reduces iminiums much faster than aldehydes. Acetic acid is added to catalyze imine formation and neutralize the basicity of the pyrrolidine ring.

Reagents

-

Substrate (1.0 equiv)

-

Amine (1.1 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Amine Addition: Add the Amine (1.2 equiv).

-

Acid Catalysis: Add Acetic Acid (1.5 equiv). Note: The solution may warm slightly. The acid is crucial to protonate the forming hemiaminal and drive water loss.

-

Imine Equilibration (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine equilibrium to establish before the reductant is introduced.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by LCMS or TLC.[3]

-

Target Mass: [M+H] = MW(Substrate) + MW(Amine) - 16 + 2.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best for: Sterically hindered amines, anilines, or when Method A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the imine formation to completion.

Reagents

-

Substrate (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)

-

Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (dry) or Neat (if amine is liquid)

-

Solvent for Reduction: Methanol (MeOH)[4]

Step-by-Step Protocol

-

Complexation: In a dried vial, combine Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv) and the Amine (1.1 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

-

Imine Formation: Stir the mixture (often becomes viscous) at RT for 2–6 hours.

-

Checkpoint: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL).

-

-

Dilution: Dilute the reaction mixture with anhydrous MeOH (to reach ~0.1 M relative to substrate).

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).

-

Stirring: Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Add water (1 mL per mmol substrate) dropwise. A white/yellow precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Performance Data & Optimization

The following table summarizes expected outcomes based on amine class using the optimized protocols.

| Amine Class | Example | Preferred Method | Expected Yield | Notes |

| Primary Aliphatic | Benzylamine | Method A | 85-95% | Very fast; AcOH is essential. |

| Secondary Cyclic | Morpholine | Method A | 75-85% | May require 16h reaction time. |

| Steric Primary | tert-Butylamine | Method B | 70-80% | STAB fails to drive imine formation. |

| Aniline | 4-Fluoroaniline | Method B | 60-75% | Electronic mismatch requires Ti(IV). |

| HCl Salts | Amine·HCl | Method A | 80-90% | Add 1.0 eq TEA to freebase in situ. |

Troubleshooting Guide

Issue: Low Conversion / Recovered Aldehyde

-

Cause: The electron-rich aldehyde is not forming the imine.

-

Fix: Switch to Method B (Titanium). Alternatively, in Method A, add 3Å molecular sieves to the reaction mixture to physically trap water.

Issue: Over-reduction (Benzyl Alcohol Formation)

-

Cause: The reducing agent is attacking the aldehyde before the imine forms.

-

Fix: Ensure the "Imine Equilibration" step in Method A is followed (30-60 min stir before adding STAB). Do not use NaBH₄ in Method A; it is too strong and less selective than STAB.

Issue: Product trapped in Titanium Salts (Method B)

-

Cause: Incomplete hydrolysis of the titanate complex.

-

Fix: Use 1N NaOH instead of water during the quench, or allow the Celite cake to soak in EtOAc/MeOH (9:1) to extract the polar amine.

Decision Tree for Condition Selection

Caption: Logic flow for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." The Journal of Organic Chemistry.

-

BenchChem. "Methyl 5-formyl-2-(pyrrolidin-1-yl)

-

Common Organic Chemistry. "Reductive Amination: Common Conditions and Mechanisms."

-

Sigma-Aldrich. "Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS 1312117-87-5 Entry."

Sources

- 1. CAS 1312117-87-5 | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate,>95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

Application Note: Controlled Hydrolysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Abstract

This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate to its corresponding carboxylic acid, 5-formyl-2-(pyrrolidin-1-yl)benzoic acid . This transformation is critical in medicinal chemistry, as the target scaffold serves as a precursor for various bioactive heterocycles and kinase inhibitors. The presence of a reactive formyl group (aldehyde) and a basic tertiary amine (pyrrolidine) necessitates a protocol that avoids common side reactions such as the Cannizzaro disproportionation, aldol condensation, or acid-catalyzed decomposition. We present a Lithium Hydroxide (LiOH)-mediated hydrolysis as the primary method, validated for high yield and purity, alongside an alternative acidic protocol for specific scale-up requirements.

Introduction & Chemical Context

The substrate, Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5), presents a unique "push-pull" electronic system. The pyrrolidine ring acts as a strong electron-donating group (EDG) via resonance, while the formyl and ester groups act as electron-withdrawing groups (EWG).

Structural Challenges

-

Aldehyde Sensitivity: The C-5 formyl group is susceptible to nucleophilic attack. Strong bases (e.g., NaOH, KOH) at high concentrations can trigger the Cannizzaro reaction , converting the aldehyde into a mixture of alcohol and carboxylic acid byproducts.

-

Steric & Electronic Deactivation: The ortho-pyrrolidinyl group creates steric bulk around the ester, potentially slowing hydrolysis. Furthermore, resonance donation from the nitrogen lone pair into the benzene ring can reduce the electrophilicity of the ester carbonyl, requiring optimized reaction conditions.

-

Solubility & Zwitterionic Character: The product contains both a basic amine (aniline-like) and an acidic carboxyl group, capable of forming a zwitterion. This affects the workup strategy, as the molecule's solubility will be highly pH-dependent.

Mechanistic Strategy

To navigate these challenges, we utilize Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water).

-

Why LiOH? Lithium is a harder Lewis acid than Sodium or Potassium. It coordinates tightly with the ester carbonyl oxygen, increasing its electrophilicity without requiring harsh pH levels that would jeopardize the aldehyde.

-

Solvent System: THF solubilizes the organic substrate; Water provides the hydroxide source; Methanol acts as a phase transfer co-solvent to homogenize the reaction.

Experimental Protocols

Protocol A: LiOH-Mediated Soft Hydrolysis (Preferred)

Applicability: Standard laboratory scale (100 mg to 10 g). Target Yield: >90%

Reagents

-

Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv)

-

Base: LiOH[1][2]·H₂O (Lithium Hydroxide Monohydrate) (2.5 - 3.0 equiv)

-

Solvent: THF : MeOH : H₂O (3 : 1 : 1 ratio)[2]

-

Quench: 1M HCl or 10% Citric Acid

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the substrate in THF and Methanol. Ensure complete dissolution before adding water.

-

Base Addition: Dissolve LiOH·H₂O in the calculated volume of water.[3] Add this aqueous solution dropwise to the organic mixture at 0°C (ice bath) to mitigate initial exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

-

Note: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours. Reaction typically completes in 4–6 hours.

-

Caution: Do not heat above 40°C to prevent aldehyde degradation.

-

-

Workup (Isoelectric Precipitation):

-

Concentrate the reaction mixture under reduced pressure to remove THF and MeOH.

-

Dilute the remaining aqueous residue with water (approx. 5 mL per mmol substrate).

-

Wash the aqueous layer with Diethyl Ether (2x) to remove unreacted ester or non-polar impurities.

-

Crucial Step: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl dropwise.

-

Monitor pH carefully.[4] The product is likely to precipitate near its isoelectric point (typically pH 3.5 – 4.5).

-

-

Isolation: Filter the yellow/orange precipitate. Wash with cold water. Dry under vacuum over P₂O₅.